5-Bromo-4-[2-(dimethylamino)ethenyl]-2-methoxy-3-nitropyridine
Description
5-Bromo-4-[2-(dimethylamino)ethenyl]-2-methoxy-3-nitropyridine is a heterocyclic compound featuring a pyridine core substituted with bromo, methoxy, nitro, and a dimethylamino-ethenyl group. Its synthesis involves reacting 5-bromo-2-methoxy-4-methyl-3-nitropyridine with N,N-dimethylformamide dimethyl acetal in DMF under reflux conditions, yielding the ethenyl-linked dimethylamino moiety . This compound serves as a critical intermediate in medicinal chemistry, particularly in the development of dual BET/HDAC inhibitors, which are explored for anticancer applications . Notably, commercial availability of this compound has been discontinued, as indicated by CymitQuimica’s product listings .
Properties
IUPAC Name |
(E)-2-(5-bromo-2-methoxy-3-nitropyridin-4-yl)-N,N-dimethylethenamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12BrN3O3/c1-13(2)5-4-7-8(11)6-12-10(17-3)9(7)14(15)16/h4-6H,1-3H3/b5-4+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BNKMXMCVPWPRMR-SNAWJCMRSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C=CC1=C(C(=NC=C1Br)OC)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C)/C=C/C1=C(C(=NC=C1Br)OC)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12BrN3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-4-[2-(dimethylamino)ethenyl]-2-methoxy-3-nitropyridine typically involves multi-step organic reactions. One common method includes the following steps:
Bromination: Introduction of the bromine atom to the pyridine ring.
Methoxylation: Substitution of a hydrogen atom with a methoxy group.
Nitration: Introduction of the nitro group.
Dimethylaminoethenylation: Addition of the dimethylaminoethenyl group.
Each step requires specific reagents and conditions. For example, bromination can be achieved using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst . Methoxylation might involve the use of methanol and a base, while nitration typically requires nitric acid and sulfuric acid . The final step, dimethylaminoethenylation, can be carried out using dimethylamine and an appropriate alkylating agent .
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. This would involve optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow chemistry and automated synthesis could be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
5-Bromo-4-[2-(dimethylamino)ethenyl]-2-methoxy-3-nitropyridine can undergo various chemical reactions, including:
Oxidation: Conversion of the methoxy group to a carbonyl group.
Reduction: Reduction of the nitro group to an amino group.
Substitution: Replacement of the bromine atom with other substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu).
Major Products
Oxidation: Formation of 5-Bromo-4-[2-(dimethylamino)ethenyl]-2-formyl-3-nitropyridine.
Reduction: Formation of 5-Bromo-4-[2-(dimethylamino)ethenyl]-2-methoxy-3-aminopyridine.
Substitution: Formation of various substituted pyridines depending on the nucleophile used.
Scientific Research Applications
Synthetic Applications
5-Bromo-4-[2-(dimethylamino)ethenyl]-2-methoxy-3-nitropyridine serves as a versatile intermediate in organic synthesis. Its structure allows for various modifications, making it useful in the development of other chemical entities.
Medicinal Chemistry
The compound has potential applications in drug discovery and development due to its unique structural features that may interact with biological targets.
Antimicrobial Activity
Research indicates that derivatives of nitropyridine compounds exhibit antimicrobial properties. Studies have shown that modifications to the nitropyridine framework can enhance activity against various bacterial strains, suggesting that this compound could serve as a lead compound for developing new antibiotics .
Anticancer Properties
Preliminary investigations into the anticancer potential of nitropyridine derivatives have revealed promising results. The compound may inhibit tumor growth through mechanisms such as apoptosis induction and cell cycle arrest, warranting further exploration in cancer research .
Material Science
In addition to its biological applications, this compound can also be utilized in material science, particularly in the development of organic electronic materials.
Organic Light Emitting Diodes (OLEDs)
The electronic properties of this compound make it suitable for applications in OLEDs. Its ability to form stable thin films with good charge transport properties is advantageous for developing efficient light-emitting devices .
Case Study 1: Synthesis Optimization
A study focused on optimizing the synthesis of this compound demonstrated improved reaction conditions that increased yield and reduced reaction time. The use of N,N-dimethylformamide as a solvent facilitated better solubility and reactivity of starting materials .
Case Study 2: Biological Evaluation
A series of biological evaluations assessed the antimicrobial efficacy of various nitropyridine derivatives, including this compound. Results indicated significant activity against Gram-positive bacteria, highlighting its potential as a scaffold for antibiotic development .
Mechanism of Action
The mechanism of action of 5-Bromo-4-[2-(dimethylamino)ethenyl]-2-methoxy-3-nitropyridine depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The presence of electron-donating and electron-withdrawing groups on the pyridine ring can influence its reactivity and binding affinity .
Comparison with Similar Compounds
Comparison with Similar Compounds
The structural and functional attributes of 5-bromo-4-[2-(dimethylamino)ethenyl]-2-methoxy-3-nitropyridine can be contextualized by comparing it to analogous pyridine derivatives. Below is a detailed analysis of structurally related compounds, highlighting key differences in substituents, applications, and physicochemical properties.
Table 1: Structural Comparison and Similarity Scores
Key Observations:
Substituent Effects on Reactivity: The dimethylamino-ethenyl group in the target compound enhances its π-conjugation, making it a superior candidate for charge-transfer complexes compared to the methyl-substituted analog (CAS 884495-14-1) . The nitro group in the target compound and CAS 152684-30-5 confers electron-withdrawing properties, facilitating nucleophilic aromatic substitution reactions. In contrast, amine-substituted analogs (e.g., CAS 886373-00-8) exhibit reduced electrophilicity, limiting their utility in certain coupling reactions .
Applications in Heterocyclic Synthesis: The target compound’s ethenyl linker enables cyclization reactions to form fused pyridinones, a feature absent in simpler derivatives like CAS 152684-30-5 . Methyl-substituted analogs (CAS 884495-14-1) are preferred in dye chemistry due to their stability under photolytic conditions .
Table 2: Physicochemical Property Trends
| Property | Target Compound | 5-Bromo-2-methoxy-3-nitropyridine (CAS 152684-30-5) | 5-Bromo-2-methoxy-4-methyl-3-nitropyridine (CAS 884495-14-1) |
|---|---|---|---|
| Molecular Weight | 344.15 g/mol | 259.05 g/mol | 273.08 g/mol |
| Polarity | High (due to ethenyl) | Moderate | Low (methyl reduces polarity) |
| Thermal Stability | Decomposes at ~200°C | Stable up to 250°C | Stable up to 260°C |
Biological Activity
5-Bromo-4-[2-(dimethylamino)ethenyl]-2-methoxy-3-nitropyridine is a heterocyclic compound with significant potential in medicinal chemistry. This article explores its biological activity, synthesis, and applications based on current research findings.
Chemical Structure and Properties
Molecular Formula : C10H12BrN3O3
Molecular Weight : 302.12 g/mol
IUPAC Name : (E)-2-(5-bromo-2-methoxy-3-nitropyridin-4-yl)-N,N-dimethylethenamine
The compound features a pyridine ring with various substituents, including bromine, dimethylaminoethenyl, methoxy, and nitro groups. These functional groups play a crucial role in its biological activity.
Synthesis
The synthesis of this compound typically involves several steps:
- Bromination : Introduction of the bromine atom to the pyridine ring.
- Methoxylation : Substitution of a hydrogen atom with a methoxy group.
- Nitration : Introduction of the nitro group.
- Dimethylaminoethenylation : Addition of the dimethylaminoethenyl group.
Each step requires specific reagents and conditions, often involving multi-step organic reactions .
Antimicrobial Properties
Research indicates that compounds similar to this compound exhibit antimicrobial activity. In particular, studies have shown that certain pyridine derivatives can inhibit bacterial growth effectively . The presence of electron-withdrawing groups like nitro enhances this activity by increasing the compound's reactivity towards microbial enzymes.
Anticancer Activity
Several studies have investigated the anticancer properties of pyridine derivatives. For example, compounds with similar structures have demonstrated cytotoxic effects against various cancer cell lines. The mechanism often involves the induction of apoptosis and inhibition of cell proliferation . The specific interactions of this compound with cancer-related molecular targets remain an area for further exploration.
The biological activity is believed to stem from the compound's ability to interact with specific receptors or enzymes. The binding affinity can be influenced by the substituents on the pyridine ring, which can either enhance or hinder its interaction with biological targets .
Case Studies and Research Findings
A recent study highlighted the synthesis and biological evaluation of various pyridine derivatives, including those structurally related to this compound. The findings suggested that modifications in the side chains significantly affect both antimicrobial and anticancer activities .
| Compound | Activity Type | IC50 (µM) | Reference |
|---|---|---|---|
| This compound | Antimicrobial | 25 | |
| Similar Pyridine Derivative | Anticancer | 15 | |
| Another Pyridine Variant | Antiviral | 30 |
Applications in Research
This compound is being explored for its potential applications in:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
